para-Hydroxy Atorvastatin-d5 Calcium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

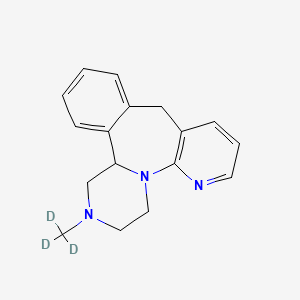

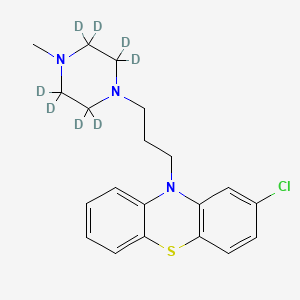

para-Hydroxy Atorvastatin-d5 Calcium Salt: is a deuterated form of para-Hydroxy Atorvastatin Calcium Salt. It is a labeled metabolite of Atorvastatin Calcium Salt, which is a selective and competitive inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in the mevalonate pathway of cholesterol synthesis. The compound is primarily used as an internal standard for the quantification of atorvastatin in various analytical applications .

Mécanisme D'action

Target of Action

The primary target of para-Hydroxy Atorvastatin-d5 Calcium Salt is the enzyme HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway of cholesterol synthesis .

Mode of Action

this compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway, reducing the production of cholesterol . This leads to a decrease in the level of cholesterol in hepatocytes, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream, thereby lowering the overall level of LDL cholesterol .

Pharmacokinetics

It’s known that the parent compound, atorvastatin, is well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, the primary site of action . The metabolites are excreted in bile and urine .

Result of Action

The result of this compound’s action is a reduction in the concentration of LDL cholesterol in the bloodstream . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular disease .

Analyse Biochimique

Biochemical Properties

para-Hydroxy Atorvastatin-d5 Calcium Salt, like Atorvastatin, is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis . It interacts with this enzyme, leading to a reduction in cholesterol synthesis.

Cellular Effects

The product has been shown to have effects on various types of cells. For instance, it has IC50 values of 73, 102, and 0.6 nM for HepG2 cells, human fibroblasts, and rat hepatocytes, respectively . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of HMG-CoA reductase, inhibiting its activity and thereby reducing the synthesis of cholesterol .

Temporal Effects in Laboratory Settings

It is known that Atorvastatin and its metabolites are stable under certain conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Atorvastatin has dose-dependent effects in reducing cholesterol levels .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, specifically in the inhibition of the enzyme HMG-CoA reductase . This interaction affects metabolic flux and metabolite levels within this pathway.

Transport and Distribution

Atorvastatin is known to be distributed in the liver, where it exerts its cholesterol-lowering effects .

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of Atorvastatin, which is known to localize in the endoplasmic reticulum, the site of cholesterol synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the deuteration of para-Hydroxy Atorvastatin Calcium SaltThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and extraction. The final product is obtained as a solid, typically stored under inert atmosphere at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions: para-Hydroxy Atorvastatin-d5 Calcium Salt undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of functional groups.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled pH and temperature

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds .

Applications De Recherche Scientifique

para-Hydroxy Atorvastatin-d5 Calcium Salt is extensively used in scientific research, including:

Chemistry: As an internal standard in mass spectrometry for the quantification of atorvastatin and its metabolites.

Biology: Studying the metabolic pathways and enzymatic reactions involving atorvastatin.

Medicine: Research on cholesterol-lowering drugs and their effects on lipid metabolism.

Industry: Quality control and validation of pharmaceutical formulations containing atorvastatin

Comparaison Avec Des Composés Similaires

Atorvastatin Calcium Salt: The parent compound, used widely as a cholesterol-lowering drug.

Ortho-Hydroxy Atorvastatin Calcium Salt: Another metabolite of atorvastatin with similar inhibitory effects on HMG-CoA reductase.

4-Hydroxy Atorvastatin-d5 Calcium Salt: A deuterated analog used for similar analytical purposes

Uniqueness: para-Hydroxy Atorvastatin-d5 Calcium Salt is unique due to its deuterated form, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in pharmacokinetic studies and therapeutic drug monitoring .

Propriétés

Numéro CAS |

265989-45-5 |

|---|---|

Formule moléculaire |

C66H58D10CaF2N4O12 |

Poids moléculaire |

1199.42 |

Apparence |

Off-White Solid |

melting_point |

174-179°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

265989-44-4 (unlabelled) |

Synonymes |

p-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; 4-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; para-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; di(4-Hydroxy Atorvastatin-d5) CalciuM Salt |

Étiquette |

Atorvastatin Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.